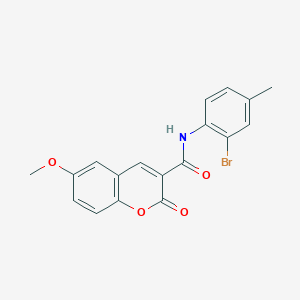

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a brominated phenyl group, a methoxy group, and a chromene core. These structural features contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-methylphenyl.

Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced using methanol and a base like sodium methoxide.

Chromene Formation: The methoxylated intermediate is cyclized to form the chromene core. This step often involves the use of a Lewis acid catalyst such as aluminum chloride.

Carboxamide Formation: Finally, the chromene intermediate is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products may include oxidized chromene derivatives.

Reduction: Reduced forms of the chromene or phenyl groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

N-(2-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Substitution of bromine with chlorine, potentially altering its chemical properties.

N-(2-bromo-4-methylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide: Presence of a hydroxy group instead of a methoxy group, influencing its solubility and reactivity.

Biological Activity

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNO4, with a molecular weight of 388.217 g/mol. The compound features a chromene core, a bromo-substituted phenyl group, and a carboxamide functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The binding affinity and specificity of this compound allow it to modulate several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, related compounds have been tested against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer).

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | A549 | TBD |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | MCF7 | 6.40 ± 0.26 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Preliminary data suggest that similar compounds show promising cytotoxicity, warranting further investigation into their mechanisms and efficacy as potential anticancer agents .

Antioxidant Activity

The antioxidant potential of chromene derivatives has been explored using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). These studies demonstrate that certain derivatives effectively scavenge free radicals, thus providing protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Bromine position | Moderate anticancer activity |

| N-(4-bromo phenyl)-6-methoxy-2-oxo-2H-chromene | No methyl substitution | Lower antioxidant activity |

This comparison highlights the influence of structural modifications on biological activity and underscores the importance of specific substituents in enhancing therapeutic potential.

Case Studies and Research Findings

Several case studies have investigated the biological properties of chromene derivatives:

- Cytotoxicity Studies : Research demonstrated that certain chromene derivatives exhibited IC50 values below 10 µg/mL against various cancer cell lines, indicating potent cytotoxic effects.

- Molecular Docking Studies : Computational studies have supported experimental findings by predicting favorable binding interactions between these compounds and target proteins involved in cancer progression.

- Antioxidant Efficacy : In vitro assays confirmed that some derivatives significantly reduce oxidative stress markers in treated cells, suggesting their potential as therapeutic agents in oxidative stress-related diseases.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-10-3-5-15(14(19)7-10)20-17(21)13-9-11-8-12(23-2)4-6-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABGQLRWMCMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.